molecular formula C25H50 B594038 7(Z)-Pentacosene

7(Z)-Pentacosene

Cat. No.: B594038
M. Wt: 350.7 g/mol
InChI Key: RORWYUWDGGVNRJ-SQFISAMPSA-N
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Description

7(Z)-Pentacosene is an unsaturated cuticular hydrocarbon that acts as a contact sex pheromone in fruit flies. In different species and genotypes of Drosophila, it can be found on both males and females. Pentacosene may stimulate copulation either by itself at high concentrations or when combined with other alkenes. Interestingly, the absolute level of pentacosene increases in Drosophila females immediately after copulation.

Biological Activity

7(Z)-Pentacosene, a long-chain unsaturated hydrocarbon, is recognized primarily as an aggregation pheromone in various insect species, notably the European earwig (Forficula auricularia). Its biological activity extends beyond mere attraction; it plays significant roles in behavior, physiology, and ecological interactions. This article delves into the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its long carbon chain and a double bond at the seventh position. Its molecular formula is C25H50C_{25}H_{50}, and it has a molecular weight of 350.47 g/mol. The structure can be represented as follows:

Structure CH3(CH2)22CH=CHCH2CH3\text{Structure }CH_3-(CH_2)_{22}-CH=CH-CH_2-CH_3

Biological Functions

1. Pheromonal Signaling:
this compound serves as a crucial aggregation pheromone in insects. Research indicates that it significantly influences mating behaviors and social interactions among species. In Forficula auricularia, this compound facilitates group formation and enhances reproductive success by attracting mates.

2. Impact on Insect Behavior:
Studies have shown that the presence of this compound affects courtship behaviors in Drosophila melanogaster. For instance, adding exogenous this compound to courtship chambers increased the likelihood of males attempting to court females, demonstrating its role in sexual selection and mate attraction .

Case Studies

Study 1: Pheromone Influence on Courtship Conditioning
A study focused on Drosophila melanogaster revealed that males trained with pheromonal cues exhibited significant changes in courtship behavior. The training was correlated with the levels of unsaturated hydrocarbons, including this compound, indicating that pheromonal composition directly affects mating success .

Study 2: Genetic Regulation of Hydrocarbon Profiles
Research utilizing RNA interference (RNAi) screens identified specific genes involved in the biosynthesis of cuticular hydrocarbons, including this compound. Knockdown of certain desaturase genes resulted in altered chemical profiles, showcasing the genetic basis for pheromone production and its implications for sexual behavior .

Table 1: Hydrocarbon Profiles in Drosophila Mutants

GenotypeHydrocarbon Composition (Z-7-Pentacosene)Behavioral Response
Wild TypeHigh levelsStrong courtship
desat1 MutantLow levelsWeakened courtship
desat1 × Tai2 MutantVery low levelsSignificant suppression of courtship

Table 2: Effects of Exogenous Pheromones on Courtship Behavior

TreatmentPercentage of Males Attempting Courtship
Control (No Pheromone)30%
+ this compound70%
+ Other Hydrocarbons50%

Ecological Implications

The aggregation pheromone role of this compound has broader ecological implications. By facilitating social interactions among insects, it may influence population dynamics and community structures in ecosystems where these insects are prevalent.

Toxicological Considerations

While primarily studied for its biological activity, safety data indicate that prolonged exposure to this compound may lead to skin irritation and other health concerns . Thus, handling this compound requires caution.

Properties

IUPAC Name

(Z)-pentacos-7-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-25H2,1-2H3/b15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORWYUWDGGVNRJ-SQFISAMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC=CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC/C=C\CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of (Z)-7-Pentacosene in insect communication?

A1: (Z)-7-Pentacosene acts as a sex pheromone component in several insect species. Research suggests its involvement in mate location and recognition. In the green capsid bug, Lygocoris pabulinus, (Z)-7-Pentacosene is found in the female's leg extracts and headspace, attracting males. [] Interestingly, this compound is present in both sexes but in different ratios, highlighting its role in sexual differentiation. [] Similarly, in the swallowtail butterfly, Papilio polytes, (Z)-7-Pentacosene is more abundant in females, indicating a potential role in sexual signaling. []

Q2: How does the presence of other compounds affect the activity of (Z)-7-Pentacosene?

A2: Research suggests that the activity of (Z)-7-Pentacosene can be modulated by the presence of other compounds. In Lygocoris pabulinus, a specific ratio of (Z)-7-Pentacosene and (Z)-9-pentacosene (1:5) is found in males, while females exhibit a 5:1 ratio. [] This difference in ratios suggests that the combination and relative amounts of these alkenes play a crucial role in mate recognition and attraction. [] Additionally, other compounds like hexyl butyrate and (E)-2-hexenyl butyrate are detected in both sexes and might contribute to complex chemical signaling. []

Q3: Are there any specific analytical techniques used to study (Z)-7-Pentacosene?

A3: Several analytical techniques are employed to study (Z)-7-Pentacosene and other volatile compounds in insects. Coupled Gas Chromatography-Electroantennography (GC-EAD) is used to identify compounds that elicit a response from insect antennae, indicating their biological relevance. [] This technique confirmed the EAD-activity of (Z)-7-Pentacosene and (Z)-9-pentacosene in Lygocoris pabulinus. [] Additionally, Gas Chromatography/Mass Spectrometry (GC/MS) is used for compound identification and quantification. [] These techniques allow researchers to analyze complex mixtures of volatile compounds and understand their role in insect chemical ecology.

Q4: Does diet impact the production of (Z)-7-Pentacosene in insects?

A4: While the provided research doesn't directly investigate the impact of diet on (Z)-7-Pentacosene production, one study on Drosophila melanogaster reveals that diet significantly affects the overall cuticular hydrocarbon profile, including other pheromones. [] This suggests that diet could potentially influence the production of (Z)-7-Pentacosene as well, but further research is needed to confirm this hypothesis.

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